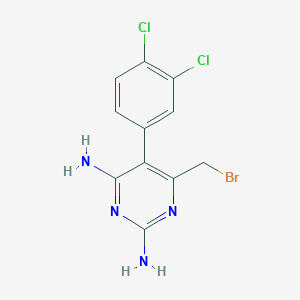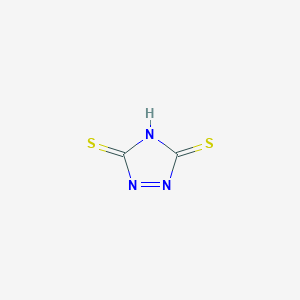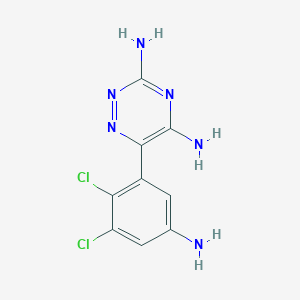
6-(5-Amino-2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(5-Amino-2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine is a synthetic organic compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of amino and dichlorophenyl groups, which can impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Amino-2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dichloroaniline and cyanuric chloride.
Reaction Conditions: The reaction is usually carried out under controlled conditions, such as refluxing in a suitable solvent (e.g., ethanol or acetonitrile) with the addition of a base (e.g., sodium hydroxide) to facilitate the formation of the triazine ring.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(5-Amino-2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted triazine compounds.
Scientific Research Applications
6-(5-Amino-2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine has several applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: Its derivatives could be explored for therapeutic applications, such as anticancer or antimicrobial agents.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(5-Amino-2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 6-(5-Amino-2-chlorophenyl)-1,2,4-triazine-3,5-diamine
- 6-(5-Amino-3-chlorophenyl)-1,2,4-triazine-3,5-diamine
- 6-(5-Amino-4-chlorophenyl)-1,2,4-triazine-3,5-diamine
Uniqueness
6-(5-Amino-2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine is unique due to the presence of two chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may impart distinct properties compared to other similar compounds, making it a valuable compound for various applications.
Properties
CAS No. |
885230-03-5 |
|---|---|
Molecular Formula |
C9H8Cl2N6 |
Molecular Weight |
271.10 g/mol |
IUPAC Name |
6-(5-amino-2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine |
InChI |
InChI=1S/C9H8Cl2N6/c10-5-2-3(12)1-4(6(5)11)7-8(13)15-9(14)17-16-7/h1-2H,12H2,(H4,13,14,15,17) |
InChI Key |
KSPOPUNATHRTBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C2=C(N=C(N=N2)N)N)Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


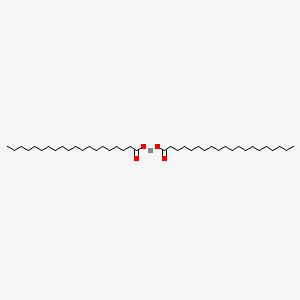
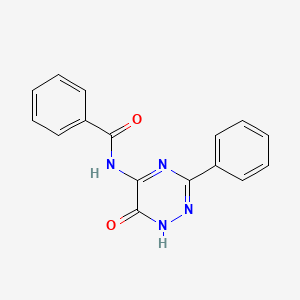
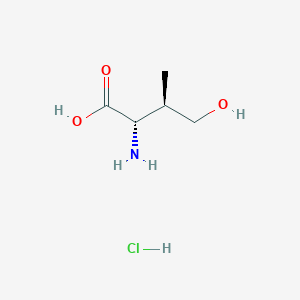
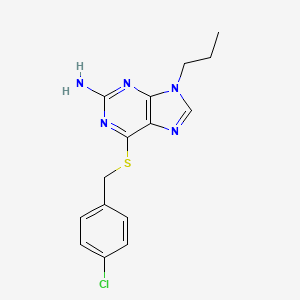

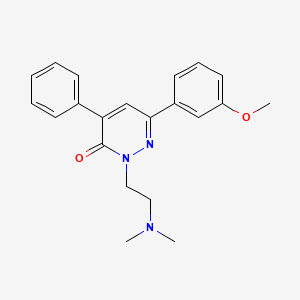

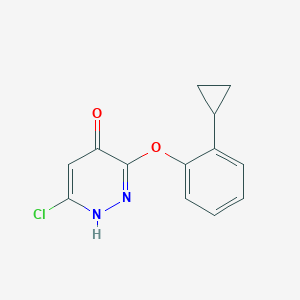
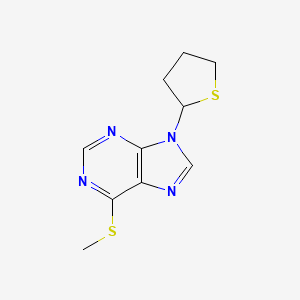
![13-hydroxy-10,16-bis(2-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12926682.png)

![N-[(4-Aminophenyl)methyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12926703.png)
